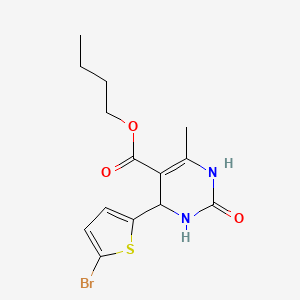![molecular formula C19H16ClN3O3S B11080084 5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B11080084.png)
5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID is a complex organic compound that features a thienoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide with 2-chlorobenzoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
Chemistry
In chemistry, 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, researchers are investigating the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections .
Industry
In industry, the compound’s unique properties could be leveraged for applications in materials science, such as the development of new polymers or electronic materials .
Mechanism of Action
The mechanism of action for 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
- 6-acetyl-3-amino-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
Uniqueness
What sets 5-{3-AMINO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-AMIDO}-2-CHLOROBENZOIC ACID apart from similar compounds is its specific combination of functional groups and core structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H16ClN3O3S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-[(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-6-5-10(8-11(13)19(25)26)22-17(24)16-15(21)12-7-9-3-1-2-4-14(9)23-18(12)27-16/h5-8H,1-4,21H2,(H,22,24)(H,25,26) |
InChI Key |
LXGXFAHDVDRRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one](/img/structure/B11080007.png)

![N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11080024.png)
![N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline](/img/structure/B11080030.png)
![ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate](/img/structure/B11080035.png)

![3-[5-(4-fluorophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11080045.png)
![N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11080049.png)
![(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11080058.png)
![11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080070.png)
![N-cyclohexyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11080078.png)
![3-[(3-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B11080081.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11080088.png)
